molecular formula C11H13N3O4 B13655910 N-Acetyl-L-alanine 4-nitroanilide

N-Acetyl-L-alanine 4-nitroanilide

Cat. No.: B13655910
M. Wt: 251.24 g/mol
InChI Key: ABYZSYDGJGVCHS-UHFFFAOYSA-N
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Description

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide is an organic compound that features both an acetamido group and a nitrophenyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-N-(4-nitrophenyl)propanamide typically involves the acylation of an appropriate amine with an acyl chloride or anhydride. One common method is the reaction of (2S)-2-amino-N-(4-nitrophenyl)propanamide with acetic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the generated acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo reduction reactions, typically using reducing agents like sodium borohydride or catalytic hydrogenation.

    Reduction: The nitro group can be reduced to an amino group under mild conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Sodium borohydride, catalytic hydrogenation.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: (2S)-2-amino-N-(4-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (2S)-2-amino-N-(4-nitrophenyl)propanamide
  • (2S)-2-acetamido-N-(4-aminophenyl)propanamide

Comparison: (2S)-2-acetamido-N-(4-nitrophenyl)propanamide is unique due to the presence of both the acetamido and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-acetamido-N-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYZSYDGJGVCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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